N-Benzoylglycine-2,2-D2

Overview

Description

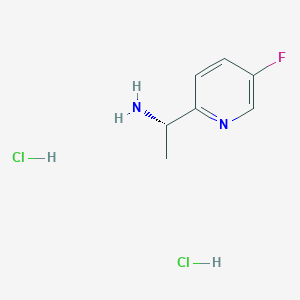

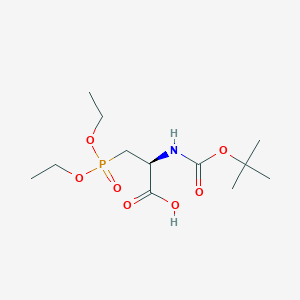

N-Benzoylglycine-2,2-D2, also known as hippuric acid, is a metabolite of aromatic compounds from food and is commonly found in urine . It is a labelled N-Benzoylglycine .

Molecular Structure Analysis

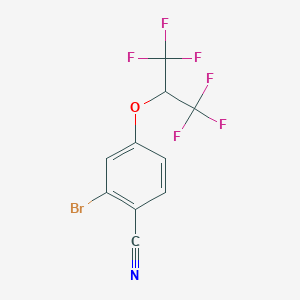

The molecular formula of N-Benzoylglycine-2,2-D2 is C9H7D2NO3 . The InChI Key is ZANQEERTSLUCTG-GZEMNZGQSA-N . The exact mass is 198.09734574 . It has a topological polar surface area of 73.2, a heavy atom count of 14, and an isotope atom count of 2 .Physical And Chemical Properties Analysis

N-Benzoylglycine-2,2-D2 has a molecular weight of 198.22 . It has a density of 1.286 g/cm3 . Its boiling point is 464.125ºC at 760 mmHg , and its flash point is 234.495ºC .Scientific Research Applications

Nutrition Research

Hippuric acid is also relevant in nutrition research. It has been used to inform the metabolism and urinary excretion of procyanidins, which are plant metabolites with potential health benefits. This application helps in understanding the impact of diet on human health.

Each of these applications demonstrates the versatility of N-Benzoylglycine-2,2-D2 in scientific research, contributing to advancements in various fields of study .

Safety and Hazards

N-Benzoylglycine-2,2-D2 is non-hazardous for transport . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. If it comes into contact with skin, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

Mechanism of Action

Target of Action

N-Benzoylglycine-2,2-D2, also known as hippuric acid, is a metabolite of aromatic compounds from food . It is commonly found in urine

Mode of Action

As a deuterated compound, it is often used in research to study reaction mechanisms and metabolic kinetics .

Pharmacokinetics

It is known that hippuric acid, the non-deuterated form of n-benzoylglycine-2,2-d2, is commonly found in urine , suggesting that it is excreted by the body through the urinary system.

Action Environment

It is known that the compound is stable if stored under recommended conditions .

properties

IUPAC Name |

N-(2-amino-1,1-dideuterio-2-oxoethyl)benzamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.H2O/c10-8(12)6-11-9(13)7-4-2-1-3-5-7;/h1-5H,6H2,(H2,10,12)(H,11,13);1H2/i6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANQEERTSLUCTG-GZEMNZGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)N)NC(=O)C1=CC=CC=C1.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8-Dimethylanthra[2,3-b:6,7-b']dithiophene (purified by sublimation)](/img/structure/B1447002.png)